Methyl 5-benzyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate
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Overview
Description
METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves several steps, including the formation of the thiophene ring and the subsequent attachment of various functional groups. Common synthetic routes for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 5-BENZYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as suprofen and articaine, which also exhibit significant biological activities . The unique structure of this compound, particularly the presence of the quinoline and benzyl groups, distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C32H28N2O3S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C32H28N2O3S/c1-20(2)22-13-15-23(16-14-22)29-19-26(25-11-7-8-12-28(25)33-29)30(35)34-31-27(32(36)37-3)18-24(38-31)17-21-9-5-4-6-10-21/h4-16,18-20H,17H2,1-3H3,(H,34,35) |
InChI Key |
RXRVOKKEGZCYKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(S4)CC5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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